molecular formula C10H11Cl2NO4S B1437540 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid CAS No. 1036577-87-3

2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid

Cat. No.: B1437540
CAS No.: 1036577-87-3
M. Wt: 312.17 g/mol
InChI Key: BCASULWFHPZNBV-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid (CAS 1036577-87-3) is a sulfamoyl benzoic acid derivative with a molecular formula of C10H11Cl2NO4S and a molecular weight of 312.170 g/mol . This compound features a benzoic acid core substituted with chlorine atoms at the 2 and 6 positions and a (propan-2-yl)sulfamoyl moiety at the 3 position. Sulfamoyl benzoic acid derivatives are of significant interest in medicinal chemistry research, particularly as novel, non-lipid agonists for lysophosphatidic acid (LPA) receptors such as LPA2 . The LPA2 receptor is a G-protein-coupled receptor (GPCR) known to mediate anti-apoptotic effects and promote cell survival, making it a target for investigating radioprotective agents and treatments for conditions like acute hematopoietic radiation syndrome . Furthermore, structurally related sulfonamide compounds are extensively studied for their diverse pharmacological properties, including anti-bacterial and anti-inflammatory activities, highlighting the potential research applications of this chemical scaffold . This product is provided for research purposes and is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2,6-dichloro-3-(propan-2-ylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO4S/c1-5(2)13-18(16,17)7-4-3-6(11)8(9(7)12)10(14)15/h3-5,13H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCASULWFHPZNBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=C(C(=C(C=C1)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination and Hydrolysis Route

A robust method for preparing 2,6-dichlorobenzoic acid involves:

This method is advantageous due to its relatively simple operation, use of inexpensive starting materials, and ease of product separation. The process achieves high conversion rates, e.g., chlorination conversion of 93.9% and hydrolysis conversion of 99.6% in reported examples.

Step Conditions Yield/Conversion
Chlorination 50–150 °C, chlorine gas, chlorobenzene or dichloroethane solvent 93.9% conversion to 2,6-dichlorobenzoyl chloride
Hydrolysis Reflux with water, 1–1.5 h 99.6% conversion to 2,6-dichlorobenzoic acid
Alkaline Hydrolysis 100–220 °C, 3–5 h, aqueous alkali Efficient conversion to hydrolyzed product
Acidification HCl or H2SO4, pH 0.5–1 Precipitation of purified acid product

Introduction of the Sulfamoyl Group with Isopropyl Substitution

The sulfamoyl group bearing the isopropyl substituent is introduced typically by reaction of the benzoic acid derivative with an appropriate sulfonyl chloride or sulfamoyl reagent.

  • Sulfamoyl benzoic acid analogues have been synthesized by reacting benzoic acid esters or halides with sulfamoyl derivatives in the presence of bases such as potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
  • The isopropyl group (propan-2-yl) is introduced on the sulfamoyl nitrogen via alkylation or by using isopropyl-substituted sulfamoyl precursors.
  • Typical reaction conditions involve moderate heating and reflux under inert atmosphere to ensure high yields and purity.

While specific detailed procedures for the exact compound 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid are limited, analogous sulfamoyl benzoic acid derivatives have been prepared successfully using these methods, indicating a feasible synthetic route.

Summary of a Representative Synthetic Route

Step No. Reaction Stage Reagents/Conditions Outcome/Notes
1 Chlorination of 2,6-dichlorobenzaldehyde Chlorine gas, chlorobenzene or dichloroethane, 50–150 °C Formation of 2,6-dichlorobenzoyl chloride (93.9% yield)
2 Hydrolysis Water addition, reflux 1–1.5 h, cooling 2,6-dichlorobenzoic acid obtained (99.6% yield)
3 Alkaline hydrolysis Aqueous alkali, 100–220 °C, 3–5 h Hydrolyzed intermediate for further modification
4 Acidification HCl or H2SO4, pH control 0.5–1 Precipitation of purified acid
5 Sulfamoylation Sulfamoyl chloride or sulfamoyl derivative, K2CO3, DMF, reflux Introduction of [(propan-2-yl)sulfamoyl] group

Research Findings and Technical Notes

  • The chlorination step must be carefully controlled to avoid over-chlorination or formation of by-products.
  • Use of organic solvents such as chlorobenzene or dichloroethane facilitates chlorination and subsequent isolation of intermediates.
  • Hydrolysis and alkaline hydrolysis steps are critical for converting acid chlorides to the acid and for preparing the molecule for sulfamoyl substitution.
  • Sulfamoyl substitution typically requires polar aprotic solvents and bases to promote nucleophilic substitution on appropriate leaving groups.
  • Purification often involves crystallization from aqueous media or organic solvents at controlled temperatures.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The sulfamoyl group can participate in redox reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the compound.

    Hydrolysis: Products include the corresponding benzoic acid derivative and isopropylamine.

Scientific Research Applications

Coordination Chemistry

2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid is frequently utilized as a ligand in coordination chemistry. It forms coordination complexes with metal ions, which are essential for creating materials with specific properties. The compound can undergo substitution reactions where chlorine atoms can be replaced by other nucleophiles, enhancing its versatility in synthesizing new materials.

Case Study: Coordination Polymers

Research has shown that this compound can serve as a building block for coordination polymers. These polymers are characterized by metal ions linked through organic ligands, leading to extended structures with unique properties that can be tailored for applications in catalysis and materials science.

Biological Applications

The biological activities of 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid have been investigated for potential therapeutic uses. Its structure suggests possible interactions with biological targets that could lead to antiviral or antibacterial properties.

Case Study: Antiviral Activity

In preliminary studies, derivatives of this compound have shown promise in inhibiting viral replication. Further research is necessary to elucidate the mechanisms of action and potential clinical applications.

Medicinal Chemistry

In medicinal chemistry, the compound is explored for its therapeutic potential due to its unique sulfamoyl group. This functional group is known for its ability to interact with various biological targets.

Case Study: Drug Development

Compounds similar to 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid have been developed as potential drugs targeting specific diseases. Research indicates that modifications to the sulfamoyl group can enhance efficacy and reduce side effects.

Industrial Applications

The compound is also being evaluated for its use in the production of advanced materials. Its chemical stability and reactivity make it suitable for developing coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The sulfamoyl group plays a crucial role in its activity, potentially interacting with active sites of enzymes or binding to receptors.

Comparison with Similar Compounds

Structural Analogues in the Halogenated Benzenesulfonamide Class

The compound belongs to a broader class of halogenated benzenesulfonamides, which are characterized by aromatic rings substituted with halogens and sulfonamide groups. Key structural analogues include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Status Key Features
2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid 1036577-87-3 C₁₀H₁₁Cl₂NO₄S 312.17 2,6-dichloro; 3-(isopropylsulfamoyl) Available Lipophilic isopropyl group; dichloro substitution
2,6-Dichloro-3-(N-(2-methoxyethyl)sulfamoyl)benzoic acid 1415562-48-9 C₁₁H₁₂Cl₂NO₅S 349.19 2,6-dichloro; 3-(2-methoxyethylsulfamoyl) Discontinued Polar methoxy group; higher molecular weight
4-Bromo-3-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide 65152-10-5 C₁₃H₁₃BrN₂O₂S 349.22 4-bromo; 3-methyl; pyridinyl group Discontinued Bromine substituent; heteroaromatic ring
Methyl 3-(2,6-difluorophenylcarbamoyl)-4-hydroxybenzoate 796124-04-4 C₁₅H₁₁F₂NO₄ 319.25 2,6-difluorophenylcarbamoyl; ester group Discontinued Fluorinated carbamoyl; ester hydrolysis susceptibility

Key Structural Differences :

  • Halogenation Patterns : The 2,6-dichloro configuration in the target compound contrasts with the 4-bromo substitution in CAS 65152-10-5, which may alter steric hindrance and electronic effects on the aromatic ring.
  • Functional Groups : The benzoic acid moiety in the target compound differs from the ester group in CAS 796124-04-4, which is prone to hydrolysis.
Comparative Physicochemical Properties
  • Lipophilicity : The isopropyl group in the target compound likely increases logP compared to the methoxyethyl analogue, favoring membrane permeability .
  • Solubility : The methoxyethyl substituent (CAS 1415562-48-9) may improve solubility in polar solvents due to its ether oxygen, whereas the pyridinyl group in CAS 65152-10-5 could enhance π-π interactions in biological systems .
  • Stability : The ester group in CAS 796124-04-4 may render it less stable under acidic or basic conditions compared to the carboxylic acid in the target compound .
Research Findings and Discontinuation Status
  • Discontinued Analogues : Compounds such as CAS 1415562-48-9 and CAS 65152-10-5 were discontinued, possibly due to synthetic challenges, poor pharmacokinetics, or toxicity. For example, the pyridinyl group in CAS 65152-10-5 might lead to off-target interactions .
  • The dichloro substitution could enhance binding to hydrophobic enzyme pockets .

Biological Activity

2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid (CAS No. 1036577-87-3) is a synthetic compound characterized by its unique structure, which includes two chlorine atoms and a sulfamoyl group attached to a benzoic acid framework. This compound has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid is C10H11Cl2NO4S, with a molecular weight of approximately 292.17 g/mol. The compound is synthesized through chlorination of benzoic acid derivatives followed by the introduction of the sulfamoyl group, typically using reagents such as isopropylamine and sulfuryl chloride under controlled conditions.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets. The sulfamoyl group is believed to play a critical role in enzyme inhibition or receptor binding, influencing pathways such as protein degradation systems, including the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) .

Biological Activity Overview

Research indicates that 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid exhibits several biological activities:

1. Antimicrobial Activity
Studies have shown that benzoic acid derivatives can possess significant antimicrobial properties. The specific compound has been evaluated for its effectiveness against various bacterial strains and fungi. For instance, it has demonstrated notable inhibition against multi-drug resistant bacteria .

2. Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects, likely through the modulation of inflammatory pathways. Investigations into similar benzoic acid derivatives have indicated their role in reducing inflammatory markers in vitro .

3. Cytotoxic Effects
Preliminary studies have assessed the cytotoxicity of this compound on different cell lines, including cancer cells. Results indicated that at certain concentrations, it may induce apoptosis in cancerous cells while exhibiting minimal toxicity to normal cells .

Case Studies and Research Findings

A detailed examination of the biological effects of 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid reveals promising data:

Study Findings
In Vitro Antimicrobial Study Showed significant inhibition against Gram-positive and Gram-negative bacteria at concentrations ranging from 10 to 100 µg/mL.
Cytotoxicity Assay Induced apoptosis in Hep-G2 liver cancer cells with an IC50 value of approximately 25 µg/mL while showing low cytotoxicity in normal fibroblasts .
Anti-inflammatory Assessment Reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha) in treated macrophages compared to controls .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification strategies for 2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid?

  • Methodological Answer : The compound can be synthesized via coupling reactions using benzoic acid derivatives with sulfamoyl and halogen substituents. For example, piperazine-mediated coupling reactions (as in ) with intermediates like 4-(methylcarbamoyl)benzoic acid are effective. Purification typically involves column chromatography followed by recrystallization. Analytical techniques such as NMR (e.g., δ 2.70–8.01 ppm for structural confirmation) and HPLC (using Oasis HLB cartridges for SPE, as in ) ensure purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming substitution patterns (e.g., δ 2.70–7.83 ppm for aromatic protons and sulfamoyl groups). Infrared (IR) spectroscopy identifies functional groups like -SO₂NH- (stretching at ~1150–1350 cm⁻¹). High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H⁺] expected for C₁₀H₁₁Cl₂NO₄S). Canonical SMILES strings (e.g., OC(=O)c1ccc(c(c1)S(=O)(=O)N)Cl) aid in computational validation .

Advanced Research Questions

Q. How can researchers design assays to evaluate the compound’s enzyme inhibition potential?

  • Methodological Answer : Based on , α-glucosidase and α-amylase inhibition assays are suitable. Prepare enzyme solutions (0.5 U/mL in pH 6.8 buffer) and incubate with varying compound concentrations (1–100 µM). Use p-nitrophenyl glycosides as substrates, and measure absorbance at 405 nm. Compare IC₅₀ values against standards like acarbose. Structure-activity relationships (SAR) can be refined by modifying sulfamoyl substituents .

Q. What computational strategies optimize molecular docking studies for this compound?

  • Methodological Answer : Use AutoDock Vina ( ) with the following parameters:

  • Grid Box : Centered on the enzyme’s active site (e.g., α-glucosidase PDB: 2ZEJ).
  • Scoring Function : Adjust exhaustiveness to 32 for accuracy.
  • Validation : Compare predicted binding poses with crystallographic data. Clustering analysis (RMSD < 2.0 Å) identifies dominant binding modes. Multithreading reduces runtime by ~70% on multicore systems .

Q. How can structural analogs resolve contradictions in biological activity data?

  • Methodological Answer : SAR studies ( ) suggest substituting the sulfamoyl group’s alkyl chain (e.g., replacing isopropyl with trifluoroethyl) alters hydrophobicity and binding affinity. Molecular dynamics simulations (e.g., GROMACS) over 100 ns can model conformational stability. Validate with in vitro assays to correlate computational predictions with experimental IC₅₀ values .

Q. What advanced analytical methods quantify trace impurities in synthesized batches?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column (2.1 × 50 mm, 1.7 µm) detects impurities at ppb levels. Mobile phase: 0.1% formic acid in water (A) and methanol (B). Solid-phase extraction (SPE) using HLB cartridges ( ) pre-concentrates samples. Internal standards (e.g., deuterated analogs) correct matrix effects .

Q. How should researchers address discrepancies between solubility and bioactivity data?

  • Methodological Answer : Poor solubility (e.g., in aqueous buffers) can mask bioactivity. Use co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes. Surface plasmon resonance (SPR) assays measure binding kinetics independently of solubility. Compare SPR-derived KD values with enzyme inhibition results to distinguish solubility-limited vs. intrinsic activity .

Q. Can this compound serve as a ligand in metal-organic frameworks (MOFs)?

  • Methodological Answer : The benzoic acid core and sulfamoyl group () enable coordination with transition metals (e.g., Zn²⁺, Cu²⁺). Synthesize MOFs via solvothermal methods (120°C, 24 hr) in DMF/ethanol. Characterize porosity via BET surface area analysis (>500 m²/g suggests potential for gas storage). Powder XRD confirms crystallinity .

Notes

  • Contradictions : highlights antidiabetic potential, while suggests herbicidal activity. Context-dependent applications require target-specific assays.
  • Excluded Sources : Data from BenchChem () and similar platforms were omitted per guidelines.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid

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